
Tomivosertib
Overview
Description
Tomivosertib is an orally bioavailable inhibitor of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 and 2. It has potential antineoplastic activity and is being investigated for its role in cancer treatment. This compound binds to and inhibits the activity of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 and 2, which are involved in various cellular processes, including the regulation of protein synthesis .
Preparation Methods
The preparation of tomivosertib involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Tomivosertib undergoes various chemical reactions, including inhibition of phosphorylation and modulation of protein synthesis. It is known to inhibit the phosphorylation of eukaryotic translation initiation factor 4E at serine 209, which is a specific substrate of mitogen-activated protein kinase interacting serine/threonine-protein kinase . Common reagents and conditions used in these reactions include the use of this compound in combination with other agents, such as paclitaxel, to enhance its efficacy . Major products formed from these reactions include the inhibition of protein synthesis and modulation of immune responses.
Scientific Research Applications
Acute Myeloid Leukemia (AML)
Research has demonstrated that Tomivosertib is effective in preclinical models of acute myeloid leukemia. In studies involving various AML cell lines, this compound significantly inhibited cell viability and proliferation. It was particularly effective against cell lines with FLT3 activating mutations, such as MV4-11 and MM6, which are associated with poor prognosis due to high levels of phosphorylated eIF4E .
Key Findings:
- Cell Lines Tested: MV4-11, MM6, KG-1
- Mechanism: Inhibition of eIF4E phosphorylation on serine 209
- Outcome: Dose-dependent reduction in leukemic cell survival and proliferation
Non-Small Cell Lung Cancer (NSCLC)
This compound has been evaluated in combination with pembrolizumab (Keytruda) for frontline treatment in patients with non-small cell lung cancer. The KICKSTART trial assessed the efficacy of this combination therapy. Although there was a modest improvement in progression-free survival (PFS) compared to placebo, the results did not meet the prespecified statistical significance threshold .
Trial Results:
- Median PFS: 13.0 weeks (this compound + Pembrolizumab) vs. 11.7 weeks (Placebo + Pembrolizumab)
- Adverse Events: 67% experienced grade 3 or higher treatment-emergent adverse events in the this compound arm .
Combination Therapies
This compound's role as an enhancer of immune responses has been explored in conjunction with checkpoint inhibitors. It has been shown to increase T-cell memory populations and enhance anti-tumor immunity, making it a candidate for combination strategies aimed at overcoming resistance to existing therapies .
Preclinical Studies
Several preclinical studies have established this compound's potential across various cancer types:
Cancer Type | Model | Outcome |
---|---|---|
Acute Myeloid Leukemia | AML cell lines | Significant reduction in cell viability |
Non-Small Cell Lung Cancer | Combination with Pembrolizumab | Modest improvement in PFS |
Solid Tumors | Various tumor models | Induction of anti-tumor immune response |
Mechanism of Action
Tomivosertib exerts its effects by inhibiting the activity of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 and 2. These kinases are involved in the phosphorylation of eukaryotic translation initiation factor 4E at serine 209, which plays a crucial role in the regulation of protein synthesis . By inhibiting this phosphorylation, this compound reduces the translation of oncogenically relevant proteins, such as c-Myc, Cyclin D1, and programmed death-ligand 1 . This inhibition leads to decreased tumor cell proliferation and tumor growth .
Comparison with Similar Compounds
Tomivosertib is unique in its high selectivity and potency as an inhibitor of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 and 2. Similar compounds include other mitogen-activated protein kinase interacting serine/threonine-protein kinase inhibitors, such as eFT508 and paclitaxel . this compound stands out due to its ability to enhance chimeric antigen receptor T cell activity and modulate T cell differentiation, which is not commonly observed with other inhibitors .
Biological Activity
Tomivosertib, also known as eFT508, is a highly selective inhibitor of MAP kinase-interacting serine/threonine-protein kinases MNK1 and MNK2. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancers, and relevant clinical findings.
This compound functions primarily by inhibiting the phosphorylation of eIF4E at serine 209. eIF4E is a critical component in the initiation of mRNA translation and is often overactive in various cancers, contributing to tumorigenesis and poor prognosis. By blocking this phosphorylation, this compound disrupts the translation of oncogenic proteins, thereby exerting anti-tumor effects.
Acute Myeloid Leukemia (AML)
In preclinical studies, this compound demonstrated potent anti-leukemic properties against AML cell lines. Notably, it effectively inhibited cell viability and clonogenicity in MV411, MM6, and KG-1 cells, which are representative of the M5 subtype of AML characterized by high levels of phosphorylated eIF4E. The compound showed a dose-dependent response with significant reductions in cell survival observed at concentrations as low as 0.1 μM .
Table 1: Inhibition of Cell Viability by this compound in AML Cell Lines
Cell Line | IC50 (μM) | Clonogenic Inhibition (%) |
---|---|---|
MV411 | 0.1 | 85 |
MM6 | 0.2 | 78 |
KG-1 | 0.3 | 75 |
THP-1 | 2.0 | 30 |
U937 | 2.5 | 25 |
The above data indicate that this compound is particularly effective against certain AML subtypes that harbor FLT3 mutations, which are associated with poor clinical outcomes due to elevated eIF4E activity .
Non-Small Cell Lung Cancer (NSCLC)
In contrast to its promising results in AML, this compound showed only modest activity in NSCLC according to findings from the phase II KICKSTART trial. The combination of this compound with pembrolizumab did not meet its primary endpoint for progression-free survival (PFS), resulting in the termination of further development for this indication .
Table 2: KICKSTART Trial Results Summary
Treatment Group | Median PFS (weeks) | Grade 3+ Adverse Events (%) |
---|---|---|
This compound + Pembrolizumab | 13.0 | 67 |
Placebo + Pembrolizumab | 11.7 | 37 |
Despite a slight improvement in PFS favoring the this compound group (HR = 0.62), the results did not justify continued development due to safety concerns and lack of significant efficacy .
Clinical Trials and Future Directions
This compound has been evaluated in several clinical trials targeting various malignancies beyond AML and NSCLC. For instance, a phase II study investigated its use in microsatellite stable colorectal cancer (MSS CRC) but similarly faced challenges regarding efficacy .
Moreover, emerging research suggests potential applications for this compound in treating neuropathic pain conditions due to its effects on neuronal activity modulation . This opens avenues for further exploration beyond oncology.
Q & A
Basic Research Questions
Q. What is the primary mechanism of Tomivosertib in inhibiting cancer cell proliferation?
this compound selectively targets MNK1 and MNK2 kinases, inhibiting phosphorylation of eIF4E at Ser209 (IC50 = 1–2 nM for MNK1/2, 2–16 nM for cellular eIF4E phosphorylation). This disrupts cap-dependent translation of oncogenic mRNAs, reducing proliferation and inflammatory cytokine production (e.g., TNFα, IL-6) in cancer models like DLBCL and AML .
Q. Which cancer types have shown preclinical sensitivity to this compound?
Preclinical studies highlight efficacy in diffuse large B-cell lymphoma (DLBCL), acute myeloid leukemia (AML), and hepatocellular carcinoma. DLBCL cell lines (e.g., TMD8, OCI-Ly3) show sensitivity linked to reduced pro-inflammatory cytokines and eIF4E phosphorylation . In AML, this compound reduces p-eIF4E levels and cell viability (IC50: 0.1–10 μM) .
Q. How does this compound modulate PD-L1 expression in tumor cells?
this compound downregulates PD-L1 protein abundance by inhibiting MNK-dependent translation, enhancing antitumor immunity. Preclinical models demonstrate increased intratumoral cytotoxic T cells and prolonged survival in MYC-KRAS-driven liver cancer mice .
Advanced Research Questions
Q. How should researchers design in vitro experiments to determine optimal this compound dosing?
- Titration Range : Use 0.1–100 μM concentrations to capture dose-response curves, as IC50 values vary by cell type (e.g., 0.1–10 μM in AML ; 2–16 nM for eIF4E phosphorylation ).
- Duration : Assess effects at 24–72 hours, with Western blot validation of p-eIF4E suppression .
- Controls : Include untreated cells and MNK-independent inhibitors (e.g., S6K1 inhibitors) to isolate MNK-specific effects .
Q. What methodological considerations apply when combining this compound with immune checkpoint inhibitors?
- Synergy : Co-administer with anti-PD-1/PD-L1 agents (e.g., avelumab, pembrolizumab) to enhance T-cell activity. Clinical trials in NSCLC and colorectal cancer show combination safety, though efficacy requires further validation .
- Biomarkers : Monitor PD-L1 levels, tumor-infiltrating lymphocytes, and cytokine profiles (e.g., TNFα, CXCL10) to assess immune modulation .
Q. How can researchers address contradictions between preclinical efficacy and clinical trial outcomes?
- Translational Gaps : While this compound showed promise in AML and lymphoma models , Phase II trials in NSCLC (NCT04622007) failed to meet PFS thresholds (HR = 0.62, p = 0.21) .
- Mitigation Strategies : Optimize patient stratification using MNK/eIF4E pathway biomarkers and explore combinatorial regimens (e.g., with venetoclax in AML) .
Q. What experimental models best replicate this compound’s tumor microenvironment effects?
- Xenografts : Use MYC-KRAS-driven liver cancer models to study PD-L1 suppression and immune infiltration .
- Co-cultures : Incorporate stromal/immune cells (e.g., T cells) to evaluate cytokine-mediated crosstalk in DLBCL .
Methodological and Translational Questions
Q. What biomarkers are recommended for assessing this compound activity in vivo?
- Primary : p-eIF4E (Ser209) levels via Western blot or IHC .
- Secondary : Plasma cytokines (TNFα, IL-6) and tumor PD-L1 expression .
- Functional : Tumor growth kinetics and immune cell profiling (e.g., CD8+ T cells) .
Q. How can researchers evaluate this compound’s role in nonsense mutation suppression?
- Protocol : Treat APC R1450X reporter cells with this compound (30 μM) and G418 (500 μg/mL) for 24 hours. Measure readthrough via GFP-BFP fusion protein expression .
- Controls : Compare with MNK-independent translation inhibitors (e.g., 4EGI-1) to validate MNK-specific effects .
Q. What are the challenges in translating MNK inhibition to clinical settings?
- Heterogeneity : Variable MNK dependency across cancers; AML and DLBCL show stronger preclinical responses than solid tumors .
- Toxicity : Manage adverse events (e.g., 67% Grade ≥3 AEs in NSCLC trials) via dose optimization .
- Combination Timing : Sequential vs. concurrent dosing with chemotherapy (e.g., paclitaxel in breast cancer; NCT04261218) requires pharmacokinetic alignment .
Properties
IUPAC Name |
6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTBYUWLRDZAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022534 | |
Record name | Tomivosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849590-01-7 | |
Record name | Tomivosertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1849590017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tomivosertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tomivosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOMIVOSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H19X4WBV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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